molecular formula C15H16N4O5S B1682517 Sulfometuron-methyl CAS No. 74222-97-2

Sulfometuron-methyl

Cat. No. B1682517
CAS RN: 74222-97-2
M. Wt: 364.4 g/mol
InChI Key: ZDXMLEQEMNLCQG-UHFFFAOYSA-N
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Description

Sulfometuron-methyl is an organic compound used as a herbicide . It is classed as a sulfonylurea and is the methyl ester of 2-{[(4,6-dimethylpyrimidin-2-yl)carbamoyl]sulfamoyl}benzoic acid . It functions via the inhibition of the acetolactate synthase enzyme, which catalyses the first step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine .


Molecular Structure Analysis

The molecular formula of Sulfometuron-methyl is C15H16N4O5S . The IUPAC name is methyl 2-{[(4,6-dimethylpyrimidin-2-yl)carbamoyl]sulfamoyl}benzoate . The molecular weight is 364.4 g/mol .


Chemical Reactions Analysis

Sulfometuron-methyl’s behavior in soils depends on the interactions between them . The sorption and desorption coefficients of sulfometuron-methyl in soils were calculated by the Freundlich equation . The environmental fate of herbicides in soils depends on the interactions between them .


Physical And Chemical Properties Analysis

Sulfometuron-methyl is a white solid . It has a moderate solubility in water . The group with the lowest risk of contamination of water resources has low pH and high TOC content .

Scientific Research Applications

  • Soil Amendment Interactions
    Sulfometuron-methyl, a broad-spectrum herbicide, has its environmental impacts altered when used in biochar-amended soils. The interaction between biochar and sulfometuron-methyl affects soil bacterial communities and alters the herbicide's behavior, including its sorption, desorption, and biodegradation in soil (Alvarez et al., 2020).

  • Groundwater Pollution Analysis
    Sulfometuron-methyl has been linked to groundwater pollution, particularly in areas of non-cultivated land or forests. It's essential to assess the ecological impact, as the herbicide's presence in groundwater can damage nearby crops and alter agricultural production (Xiu, 2005).

  • Watershed Environmental Impact
    The dissipation of sulfometuron-methyl in watersheds, particularly in streamflow, sediment, plant tissue, litter, and soil, has been studied to understand its environmental fate. Its rapid dissipation in acidic soil solutions and the impacts on the ecosystem highlight the importance of monitoring its use in sensitive environments (Michael, 2003).

  • Young Stand Weeding Efficacy
    Sulfometuron-methyl tablets have shown effective results in young stand weeding. Their application can minimize general tending costs while maintaining efficiency, especially in evergreen coniferous trees (Ji, 2001).

  • Toxicity Effects on Vegetables
    The herbicide's presence in groundwater has been observed to adversely affect the biological properties of vegetables like Chinese cabbage and lettuce. It leads to significant changes in plant growth, chlorophyll content, and overall yield, indicating its potential harmful effects on edible crops (Xiu, 2006).

  • Antimicrobial Activity against Mycobacteria
    In vitro and ex vivo studies have shown that sulfometuron methyl exhibits significant activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria. This positions it as a potential candidate for developing new antimycobacterial agents (Sohn et al., 2008).

  • Agricultural Applications in Eucalyptus Plantations
    Studies on sequential applications of sulfometuron methyl in Eucalyptus plantations have refined herbicide rates for effective weed control. It shows the importance of tailoring application rates and timings for specific plant varieties and growth stages (Osiecka & Minogue, 2015).

  • Impact on Sweet Sorghum Cultivars
    Research has examined the effects of sulfometuron-methyl as a chemical ripener on the growth and yield of sweet sorghum cultivars. The findings highlight the herbicide's influence on agricultural productivity, especially in bioenergy crops (Yoosukyingsataporn & Detpiratmongkol, 2018).

  • Drift Effects on Eucalyptus Growth
    The study of sulfometuron-methyl drift on Eucalyptus urograndis growth has revealed insights into the herbicide's effects on non-target plant species. Understanding these impacts is crucial for mitigating unintended consequences in forestry applications (Pires et al., 2013).

  • Leaching in Different Soils
    The leaching behavior of sulfometuron-methyl in soils with contrasting textures was studied, emphasizing the need to consider soil characteristics when assessing the environmental risks associated with herbicide use (Garcia et al., 2012).

Safety And Hazards

Sulfometuron-methyl should be handled with care. Avoid dust formation, breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

methyl 2-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]benzoate
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InChI

InChI=1S/C15H16N4O5S/c1-9-8-10(2)17-14(16-9)18-15(21)19-25(22,23)12-7-5-4-6-11(12)13(20)24-3/h4-8H,1-3H3,(H2,16,17,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZDXMLEQEMNLCQG-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC)C
Source PubChem
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Molecular Formula

C15H16N4O5S
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DSSTOX Substance ID

DTXSID0034936
Record name Sulfometuron-methyl
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Molecular Weight

364.4 g/mol
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Physical Description

White solid;, White solid.
Record name Sulfometuron methyl
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Solubility

In mg/kg at 25 °C: acetone 3300, acetonitrile 1800, ethyl acetate 650, diethyl ether 60, hexane <1, methanol 550, dichloromethane 15,000, dimethyl sulfoxide 32,000, octanol 140, toluene 240, In water, pH 5 buffer 6.42 ppm; pH 7 buffer 244 ppm; pH 8.6 buffer 12,500 ppm, In water, 244 mg/L at 25 °C
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Density

1.48 g/cu cm
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Vapor Pressure

0.00006 [mmHg], 5.48X10-16 mm Hg at 25 °C
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Product Name

Sulfometuron-methyl

Color/Form

White solid

CAS RN

74222-97-2
Record name Sulfometuron-methyl
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Record name Methyl 2-[[[[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl]amino]sulphonyl]benzoate
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Melting Point

202 °C, 397.4-401 °F
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Record name SULFOMETURON-METHYL
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Synthesis routes and methods I

Procedure details

To 37 g. of 2-amino-4,6-dimethylpyrimidine in 500 ml of anhydrous acetonitrile was added 67 g of 2-methoxycarbonylbenzenesulfonylisocyanate with stirring at ambient temperatures. The resulting mixture was thereafter stirred for sixteen hours and then filtered to remove the desired product which had precipitated as a white solid, m.p. 198°-202°. It showed infrared absorption peaks at 1750, 1700, 1600 and 1550 cm-1, consistent for the desired compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A slurry of 7.0 grams (0.057 moles) of 4,6-dimethyl-2-pyrimidinamine, 6.0 grams (0.092 moles) sodium cyanate, and 13.5 grams (0.057 moles) 2-carbomethoxybenzenesulfonyl chloride in 60 ml acetonitrile was stirred 1 hour at reflux (81°). The reaction was diluted with 60 ml water, allowed to cool to room temperature and filtered. The solid was washed with 20 ml water and dried. There was obtained 16.0 grams (77.0% of theory) of the title compound. The product was 98% pure as assayed by high pressure liquid chromatography. The m.p. and IR spectrum of the title compound were identical to those of an authentic sample prepared as described in U.S. Pat. No. 4,394,506.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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